7-methoxy-2-phenylimidazo[2,1-b]benzothiazole
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Overview
Description
7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR), a type of protein found on the surface of cells . EGFR plays a crucial role in controlling normal cell growth, division, and differentiation .
Mode of Action
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the EGFR, thereby preventing the signal transduction pathways that lead to cell growth and division .
Biochemical Pathways
Upon binding to the EGFR, 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole affects several biochemical pathways. It inhibits both the conversion of ammonia to hydroxylamine and the conversion of hydroxylamine to nitrite in the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, respectively .
Result of Action
The binding of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole to the EGFR leads to a decrease in the activation of this receptor, which in turn inhibits cell growth and division . This results in potent anticancer activity against certain cancer cell lines, such as MCF-7 and A549 .
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole has been found to interact with various enzymes and proteins . For instance, it has been shown to have a significant interaction with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and development . The nature of these interactions involves the formation of hydrogen bonds and Pi-sigma interactions with the receptor, contributing to its potential anticancer activity .
Cellular Effects
The effects of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole on cells have been primarily studied in the context of cancer. It has been found to exhibit potent anticancer activity against MCF-7 and A549 cancer cell lines . The compound influences cell function by interfering with cell signaling pathways, particularly the EGFR pathway .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the EGFR, leading to the inhibition of this enzyme and subsequently affecting the downstream signaling pathways . This results in altered cell cycle progression and potentially leads to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzothiazole ring, which is then further modified to introduce the imidazole moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Comparison with Similar Compounds
- 2-Phenylimidazo[2,1-b][1,3]benzothiazole
- 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is unique due to the presence of the methoxy group at the 6-position. This structural modification can influence its chemical reactivity and biological activity, potentially enhancing its therapeutic efficacy .
Properties
IUPAC Name |
6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOQUSERXLGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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